2-Isoprenylemodin
Description
2-Isoprenylemodin is a phenolic compound identified in Viburnum grandiflorum stem extracts through HR-LC-MS analysis . Structurally, it belongs to the anthraquinone family, characterized by an emodin backbone modified with an isoprenyl group at the 2-position.
The compound was detected alongside 14 other phenolics, including chlorogenic acid, rutin, and dihydroquercetin, in methanol, ethyl acetate, and water extracts of V. grandiflorum. These extracts demonstrated significant antiradical activity in DPPH assays, suggesting a collective contribution of these compounds to antioxidant effects . However, the specific role of this compound in this activity remains unquantified in the available evidence.
Properties
CAS No. |
82345-58-2 |
|---|---|
Molecular Formula |
C20H18O5 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1,3,8-trihydroxy-6-methyl-2-(3-methylbut-2-enyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H18O5/c1-9(2)4-5-11-14(21)8-13-17(19(11)24)20(25)16-12(18(13)23)6-10(3)7-15(16)22/h4,6-8,21-22,24H,5H2,1-3H3 |
InChI Key |
WQTDARJAYXTHNU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)O)CC=C(C)C)O |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)O)CC=C(C)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
This compound vs. Chlorogenic Acid
- Lipophilicity : The isoprenyl group in this compound likely increases membrane permeability compared to the polar chlorogenic acid, which may influence tissue distribution and cellular uptake .
- Mechanism of Action: While both compounds exhibit antioxidant activity, chlorogenic acid’s efficacy is linked to hydrogen donation via its catechol moiety, whereas anthraquinones like this compound may act through redox cycling or metal chelation .
This compound vs. Rutin
- Bioavailability : Rutin’s glycoside structure enhances water solubility but limits absorption unless hydrolyzed to quercetin. In contrast, this compound’s prenylation could improve passive diffusion across lipid bilayers .
- Stability: Rutin is prone to degradation in alkaline conditions, whereas prenylated anthraquinones often show greater stability under physiological pH .
This compound vs. Dihydroquercetin
Research Findings and Gaps
- Antiradical Activity : The V. grandiflorum extract containing this compound showed DPPH radical scavenging, but individual compound contributions are unclear .
Critical Knowledge Gaps:
Isolation and pure compound testing for this compound’s IC50 values in antioxidant assays.
Comparative pharmacokinetic studies (e.g., absorption, metabolism) with structurally related phenolics.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
